molecular formula C13H14O3 B060742 3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one CAS No. 194796-93-5

3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one

Cat. No. B060742
CAS RN: 194796-93-5
M. Wt: 218.25 g/mol
InChI Key: OOEUMXVXNXRROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one, also known as THC-O-acetate, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and is known to exhibit potent cannabinoid receptor agonist activity.

Mechanism Of Action

3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee is known to exert its effects by binding to and activating cannabinoid receptors in the body. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors is known to produce a wide range of effects, including pain relief, anti-inflammatory activity, and psychoactive effects.
Biochemical and Physiological Effects
3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include pain relief, anti-inflammatory activity, and psychoactive effects. Additionally, 3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee has been shown to have antioxidant properties, suggesting that it may be useful in the treatment of oxidative stress-related conditions.

Advantages And Limitations For Lab Experiments

One advantage of 3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee is its potent cannabinoid receptor agonist activity, which makes it a useful tool for studying the effects of cannabinoid receptor activation in animal models. However, one limitation of 3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee is its synthetic nature, which may limit its applicability to natural systems.

Future Directions

There are several potential future directions for research on 3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation. Another area of interest is the potential use of 3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee as a tool for studying the effects of cannabinoid receptor activation in animal models. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee, as well as its potential limitations and drawbacks.

Synthesis Methods

The synthesis of 3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee involves the acetylation of THC using acetic anhydride and a catalyst such as pyridine. This reaction results in the formation of a THC derivative that is more stable and potent than the parent compound.

Scientific Research Applications

3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee exhibited potent anti-inflammatory activity in animal models, suggesting that it may be useful in the treatment of inflammatory conditions such as arthritis. Another study found that 3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-onee exhibited potent analgesic activity, suggesting that it may be useful in the treatment of pain.

properties

CAS RN

194796-93-5

Product Name

3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one

InChI

InChI=1S/C13H14O3/c1-8-6-12-10(13(14)15-8)7-9-4-2-3-5-11(9)16-12/h6-7,11H,2-5H2,1H3

InChI Key

OOEUMXVXNXRROJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C3CCCCC3O2)C(=O)O1

Canonical SMILES

CC1=CC2=C(C=C3CCCCC3O2)C(=O)O1

synonyms

3-METHYL-6,7,8,9-TETRAHYDRO-5AH-PYRANO[4,3-B]CHROMEN-1-ONE

Origin of Product

United States

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